molecular formula C9H4BrF7O B2489496 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene CAS No. 134130-31-7

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Cat. No. B2489496
M. Wt: 341.023
InChI Key: PTRJMHVKLNYXGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound's synthesis can involve various organometallic reactions and bromination techniques. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the versatility of brominated precursors in organometallic synthesis (Porwisiak & Schlosser, 1996). Similarly, direct fluorination techniques can also be employed for synthesizing related compounds, demonstrating the adaptability of fluorination reactions in generating complex fluorinated benzene derivatives (Zhao et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, has been extensively studied. Investigations using gas-phase electron diffraction and quantum chemical calculations reveal significant deviations in the carbon ring due to the electron-withdrawing effects of the fluorinated groups, highlighting the impact of substituents on the molecular geometry of benzene derivatives (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The presence of bromo- and trifluoromethyl groups in such compounds facilitates a range of chemical reactions. For example, brominated benzene derivatives are foundational in organometallic chemistry for creating magnesium, lithium, and copper intermediates, which can then be utilized in further synthetic applications (Porwisiak & Schlosser, 1996). These reactions underscore the chemical reactivity and versatility of bromo- and trifluoromethyl-substituted benzene compounds.

Scientific Research Applications

  • Organometallic Synthesis Applications

    • 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile material for organometallic synthesis. Researchers have demonstrated its effectiveness in synthesizing a range of synthetically useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
  • Development of Aryne Routes and Naphthalenes

    • The compound plays a crucial role in developing arynes, as evidenced by the generation of 1,2-dehydro-(trifluoromethoxy)benzene from its bromo precursors. These arynes have been used to synthesize various naphthalenes and naphthols through [4+2] cycloaddition reactions, highlighting the compound's significance in aromatic chemistry (Schlosser & Castagnetti, 2001).
  • Metalation and Regioselectivity Studies

    • Studies on chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have shown that they undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This process highlights the compound's role in understanding and controlling regioselectivity in organic synthesis (Mongin, Desponds, & Schlosser, 1996).
  • Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds

    • The research on functionalized 1,2-bis(trimethylsilyl)benzenes, starting from bromo precursors, illustrates the compound's utility in synthesizing luminescent materials and Lewis acid catalysts. This application extends its use beyond simple organic synthesis to materials science and catalysis (Reus et al., 2012).
  • Fluorination and Complex Formation Studies

    • The compound's derivatives have been used in fluorination studies, such as the direct fluorination of dibromovinyl derivatives, demonstrating its utility in creating novel organofluorine compounds with potential applications in medicinal chemistry and material science (Zhao, Ming, Tang, & Zhao, 2016).

Safety And Hazards

The safety and hazards associated with “1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene” are not described in the search results .

Future Directions

The future directions for the research and application of “1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene” are not discussed in the search results .

properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRJMHVKLNYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Citations

For This Compound
1
Citations
S Krupčíková - 2018 - is.muni.cz
Anotace: Tato bakalářská práce se zabývá přípravou knihovny substituovaných tetrafluorethyl sulfinátů a porovnáním vícero syntetických přístupů. Jednotlivé metody přípravy byly …
Number of citations: 2 is.muni.cz

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